3-Amino-2-isopropylacrolein

Übersicht

Beschreibung

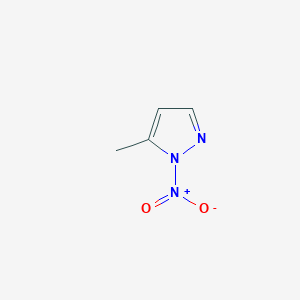

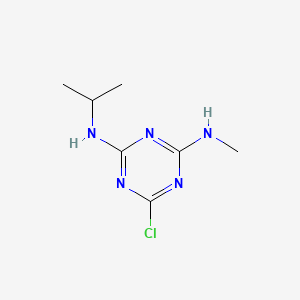

3-Amino-2-isopropylacrolein (AIPA) is an organic compound that has been studied for its potential applications in various fields such as pharmaceuticals, biochemistry, and materials science. AIPA is a derivative of acrolein, an unsaturated aldehyde. AIPA has been found to be particularly useful in the synthesis of heterocycles, which are cyclic compounds with at least one atom of a different element in the ring. In addition, AIPA has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

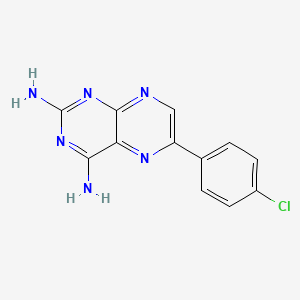

3-Amino-2-isopropylacrolein and its derivatives have been utilized in various applications within analytical chemistry. Notably, compounds such as 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde have been employed as reagents for the ultrasensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection. This method has proven effective for analyzing amino acids and peptides from both standard solutions and biological samples, forming highly fluorescent isoindole derivatives. These derivatives are then separated by high-performance capillary electrophoresis and detected via their laser-induced fluorescence signals, with detection quantities reaching the low attomole range (Liu, Hsieh, Wiesler, & Novotny, 1991).

Biochemical Analysis

In the field of biochemical analysis, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde has been utilized as a precolumn derivatization agent for amino sugars. This application is significant for converting constituents of biological mixtures into highly fluorescent isoindole derivatives. The process allows for the separation and determination of these compounds at attomole levels, enabling detailed analysis of monosaccharides, acid-hydrolyzed polysaccharides, and carbohydrate moieties derived from glycoproteins (Liu, Shirota, & Novotny, 1991).

Chemical Interaction Studies

Research has also focused on the interaction of various compounds with 3-amino derivatives. For example, studies have explored the interaction of ferrocenoyl-dipeptides with 3-aminopyrazole derivatives. This research is vital for understanding the potential of 3-aminopyrazole derivatives as beta-sheet templates, providing insights into the structural dynamics and binding interactions within biochemical systems. Such studies contribute to the broader understanding of molecular interactions and structural biochemistry (Saweczko, Enright, & Kraatz, 2001).

Environmental Impact Assessment

Another important application is in assessing the environmental impact of related compounds. For instance, studies on the influence of amino triazole on the chloroplast pigments of wheat seedlings provide crucial information on how certain chemicals affect plant growth and development. This research is essential for understanding the ecological impact of various substances, aiding in the development of more environmentally sustainable practices in agriculture and industry (Wolf, 1960).

Eigenschaften

IUPAC Name |

(2Z)-2-(aminomethylidene)-3-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(3-7)4-8/h3-5H,7H2,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJKAUDBHJAHZ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CN)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C/N)/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497081 | |

| Record name | (2Z)-2-(Aminomethylidene)-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30989-84-5 | |

| Record name | (2Z)-2-(Aminomethylidene)-3-methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)

![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)

![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)